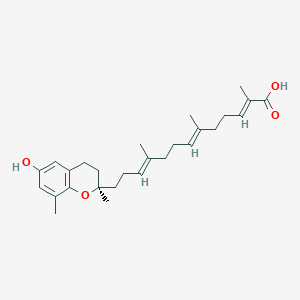
Garcinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garcinoic acid is a naturally occurring compound found in the seeds of Garcinia kola, commonly known as bitter kola. This compound belongs to the class of tocotrienols, which are members of the vitamin E family. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcinoic acid can be synthesized through a semi-synthetic method starting from δ-tocotrienol. The process involves several steps, including mesylation, hydrolysis, and oxidation. The key steps are as follows:
Mesylation: δ-tocotrienol is converted to its mesylate derivative using methanesulfonyl chloride and a base.
Hydrolysis: The mesylate derivative is hydrolyzed to yield the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of δ-tocotrienol from natural sources, followed by the semi-synthetic conversion process described above. This method is preferred due to its efficiency and the availability of δ-tocotrienol from plant sources.
Chemical Reactions Analysis
Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess–Martin periodinane and Pinnick oxidation reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like methanesulfonyl chloride are used for mesylation reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Mesylate derivatives and other substituted compounds.
Scientific Research Applications
Garcinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various analogs and derivatives for structure-activity relationship studies.
Mechanism of Action
Garcinoic acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by interfering with cell cycle regulation and inhibiting DNA polymerase β, which is overexpressed in many cancer cells.
Comparison with Similar Compounds
Garcinoic acid is unique among tocotrienols due to its specific structure and biological activities. Similar compounds include:
α-Tocotrienol: Another member of the vitamin E family with antioxidant properties.
γ-Tocotrienol: Known for its anticancer and cholesterol-lowering effects.
δ-Tocotrienol: The precursor for the synthesis of this compound, with similar antioxidant and anti-inflammatory properties.
This compound stands out due to its potent inhibition of DNA polymerase β and its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid |
InChI |
InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1 |
InChI Key |
QOFWRHWADNWKSU-LRXIOGKNSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


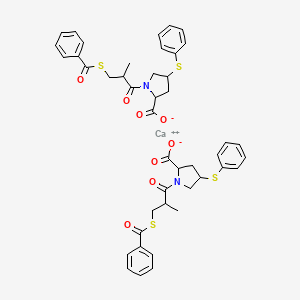
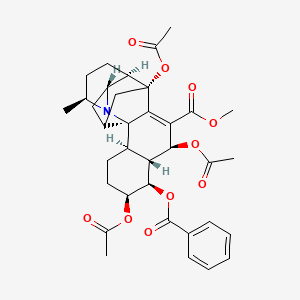
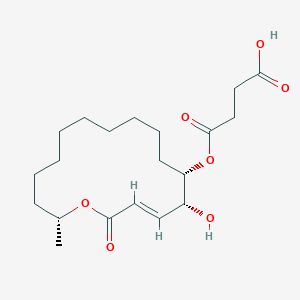
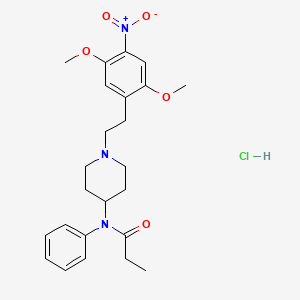
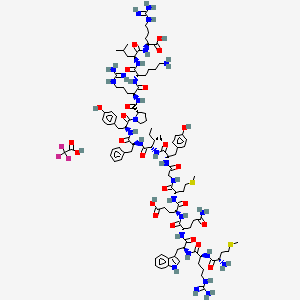
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
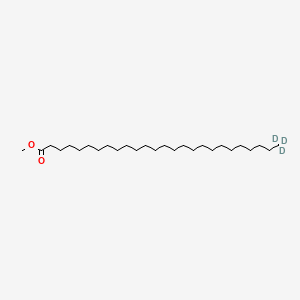
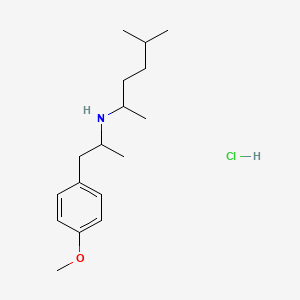
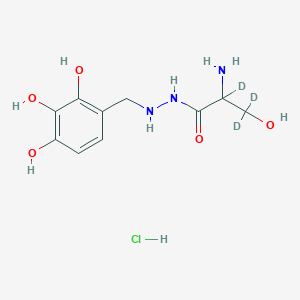
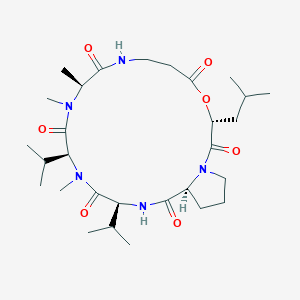
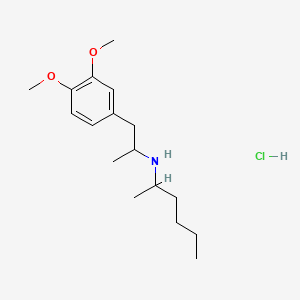
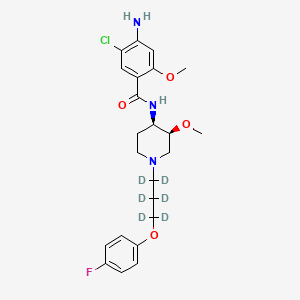
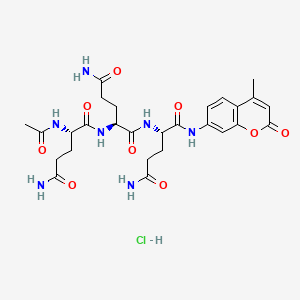
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)
